Cas no 890100-34-2 (3-Acetoxy-3',5'-dichlorobenzophenone)

3-Acetoxy-3',5'-dichlorobenzophenone is a specialized organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its molecular structure, featuring both acetoxy and dichlorobenzophenone functional groups, enables selective reactivity in cross-coupling and acylation reactions. The dichloro substitution enhances electrophilic character, facilitating precise modifications in target molecules. This compound is valued for its stability under standard conditions and compatibility with common organic solvents, making it suitable for multi-step synthetic processes. Its consistent purity and well-defined properties ensure reproducibility in research and industrial applications, particularly in the development of bioactive compounds. Proper handling requires standard laboratory precautions due to its potential irritant properties.
3-Acetoxy-3',5'-dichlorobenzophenone structure
890100-34-2 structure
Product Name:3-Acetoxy-3',5'-dichlorobenzophenone
CAS No:890100-34-2
MF:C15H10Cl2O3
MW:309.144102573395
CID:872977
PubChem ID:24722977
Update Time:2025-05-21

3-Acetoxy-3',5'-dichlorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [3-(3,5-dichlorobenzoyl)phenyl] acetate
    • 3-ACETOXY-3',5'-DICHLOROBENZOPHENONE
    • 890100-34-2
    • 3-(3,5-Dichlorobenzoyl)phenyl acetate
    • AKOS016018127
    • DTXSID60641670
    • MFCD07698919
    • 3-Acetoxy-3',5'-dichlorobenzophenone
    • MDL: MFCD07698919
    • Inchi: 1S/C15H10Cl2O3/c1-9(18)20-14-4-2-3-10(7-14)15(19)11-5-12(16)8-13(17)6-11/h2-8H,1H3
    • InChI Key: PVDIUKSETSQTBD-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C(C1C=CC=C(C=1)OC(C)=O)=O)Cl

Computed Properties

  • Exact Mass: 308.00100
  • Monoisotopic Mass: 308.0006996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 4.14970

3-Acetoxy-3',5'-dichlorobenzophenone Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

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Additional information on 3-Acetoxy-3',5'-dichlorobenzophenone

Introduction to 3-Acetoxy-3',5'-dichlorobenzophenone (CAS No. 890100-34-2) and Its Recent Applications in Chemical Biology

3-Acetoxy-3',5'-dichlorobenzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 890100-34-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a benzophenone core substituted with acetoxy and dichloro groups at the 3 and 3',5' positions respectively, exhibits a range of chemical reactivities that make it a valuable intermediate in synthetic chemistry and pharmaceutical research.

The structural motif of 3-Acetoxy-3',5'-dichlorobenzophenone imparts distinct electronic and steric characteristics, enabling its utility in various synthetic transformations. The presence of the acetoxy group at the 3-position enhances its solubility in polar solvents while also serving as a versatile functional handle for further derivatization. Conversely, the dichloro substitution at the 3',5' positions introduces electrophilic centers that facilitate electrophilic aromatic substitution reactions, making it a convenient precursor for constructing more complex molecular architectures.

In recent years, 3-Acetoxy-3',5'-dichlorobenzophenone has found applications in the development of bioactive molecules, particularly in the synthesis of heterocyclic compounds that exhibit pharmacological interest. The compound's ability to undergo regioselective functionalization has been leveraged in the preparation of kinase inhibitors, which are critical targets in oncology research. For instance, derivatives of 3-Acetoxy-3',5'-dichlorobenzophenone have been explored as scaffolds for small-molecule inhibitors targeting tyrosine kinases, demonstrating potential in modulating signaling pathways associated with cancer cell proliferation.

Moreover, the compound has been utilized in the synthesis of photoreactive intermediates for applications in photochemical biology. The benzophenone core can be converted into photoactivatable probes that induce specific biological responses upon exposure to light. Such probes have been employed in studying protein-protein interactions, cellular localization, and dynamic processes within living cells. The dichloro substituents further enhance the photochemical properties by influencing the electronic transitions and reactivity of the benzophenone moiety.

Recent studies have also highlighted the role of 3-Acetoxy-3',5'-dichlorobenzophenone in materials science, particularly in the development of organic electronic materials. Its rigid aromatic structure and tunable electronic properties make it a suitable candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have demonstrated that derivatives of this compound can improve charge transport properties while maintaining thermal stability, which are essential characteristics for high-performance electronic devices.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of 3-Acetoxy-3',5'-dichlorobenzophenone and its derivatives. Preclinical studies have shown that certain analogs exhibit anti-inflammatory and antimicrobial activities, suggesting their utility as lead compounds for drug development. The acetoxy group provides a metabolic handle that can be modified to enhance bioavailability or target specific tissues. Additionally, the dichloro substitution pattern allows for fine-tuning of binding affinity to biological targets through structure-activity relationship (SAR) studies.

In conclusion, 3-Acetoxy-3',5'-dichlorobenzophenone (CAS No. 890100-34-2) is a multifaceted compound with broad applications across chemical biology and materials science. Its unique structural features enable its use as a versatile intermediate in synthetic chemistry, a precursor for bioactive molecules, and a building block for advanced materials. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in both academic and industrial research endeavors.

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